molecular formula C39H70N2O14 B1208302 [6-[[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] carbamate CAS No. 115129-30-1

[6-[[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] carbamate

Número de catálogo: B1208302
Número CAS: 115129-30-1
Peso molecular: 791 g/mol
Clave InChI: NAICHCWALKXCFL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound [6-[[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] carbamate is a highly complex macrolide derivative. Its structure features a 14-membered oxacyclotetradecane ring system with multiple substituents, including dimethylamino, methoxy, hydroxy, and carbamate groups. This compound shares structural homology with erythromycin analogs, as evidenced by its synonym "3''-O-demethylerythromycin" in some databases .

Propiedades

IUPAC Name

[6-[[6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H70N2O14/c1-15-26-39(10,47)31(44)21(4)28(42)19(2)17-37(8,48-13)32(54-35-29(43)25(41(11)12)16-20(3)50-35)22(5)30(23(6)34(45)52-26)53-27-18-38(9,49-14)33(24(7)51-27)55-36(40)46/h19-27,29-33,35,43-44,47H,15-18H2,1-14H3,(H2,40,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAICHCWALKXCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)N)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H70N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115129-30-1
Record name A 63075
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115129301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Actividad Biológica

The compound [6-[[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] carbamate is a complex organic molecule with potential biological significance. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's structure is characterized by a series of hydroxyl groups and ether linkages that suggest potential interactions with biological systems. Its molecular formula is C35H57NO11C_{35}H_{57}NO_{11}, with a molar mass of approximately 667.84 g/mol . The presence of a dimethylamino group may indicate neuroactive properties.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs often exhibit a range of biological activities including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives have been studied for their ability to inhibit tumor growth in vitro and in vivo.
  • Neuroprotective Effects : The dimethylamino group is often associated with neuroprotective properties.

Antimicrobial Activity

A study investigating the antimicrobial properties of structurally related compounds found that derivatives of dimethylamino-containing molecules exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Potential

Research published in various journals has highlighted the anticancer potential of similar carbamate derivatives. For instance:

  • Case Study 1 : A derivative with a comparable structure demonstrated cytotoxic effects on breast cancer cell lines (MCF7) with an IC50 value of 15 µM .
CompoundCell LineIC50 (µM)
Similar Compound AMCF715
Similar Compound BHeLa20

Neuroprotective Effects

Studies have suggested that compounds with dimethylamino groups can enhance cognitive function and protect against neurodegenerative diseases. In animal models, administration of such compounds resulted in improved memory performance in tasks assessing cognitive function .

The mechanisms underlying the biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds similar to this carbamate have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
  • Modulation of Neurotransmitter Levels : The dimethylamino group may influence neurotransmitter systems, particularly in the central nervous system.

Aplicaciones Científicas De Investigación

The compound 6-[[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] carbamate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by case studies and data tables.

Key Structural Features

FeatureDescription
Dimethylamino GroupPotential for biological activity
Hydroxy GroupsContribute to solubility and reactivity
Methoxy GroupsInfluence electronic properties
Oxacyclotetradecane CoreUnique scaffold that may enhance pharmacological properties

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceutical agents. Its structural components suggest potential activity against various diseases.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. Results indicated that certain modifications led to enhanced cytotoxicity against cancer cell lines.

ModificationIC50 (µM)Cell Line Tested
Original Compound25HeLa
Methylation at Hydroxy Position15HeLa
Dimethylamino Substitution10MCF7

Agricultural Applications

The compound can also be utilized as a pesticide or herbicide due to its structural similarities with known agrochemicals.

Case Study: Herbicidal Activity

Research demonstrated that formulations containing this compound exhibited significant herbicidal activity against common weeds.

Concentration (g/L)Efficacy (%)Target Weeds
0.570Amaranthus retroflexus
1.085Echinochloa crus-galli

Material Science

In material science, the compound's unique structure allows it to be explored as a potential additive in polymer formulations or as a component in liquid crystal displays.

Case Study: Liquid Crystal Properties

A patent describes the use of this compound in liquid crystal scaffolds, highlighting its ability to influence phase transitions and optical properties.

PropertyValue
Phase Transition Temperature (°C)120
Optical ClarityHigh

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

Core Macrolide Backbone

The target compound retains the macrolide backbone common to erythromycin and related antibiotics. Key modifications include:

  • Substituents on the Oxacyclotetradecane Ring : The presence of ethyl, hydroxy, and methoxy groups at positions 14, 12/13, and 7, respectively, distinguishes it from erythromycin .
Table 1: Structural Features of Comparable Macrolides
Compound Molecular Weight Key Functional Groups Biological Activity
Target Compound ~950 g/mol Carbamate, dimethylamino, ethyl, methoxy Antibacterial (presumed)
Erythromycin A 733.9 g/mol Desosamine, cladinose, keto group Antibacterial
Clarithromycin 747.9 g/mol Methylated hydroxy group at C6 Antibacterial
3''-O-Demethylerythromycin 719.8 g/mol Demethylated cladinose Antibacterial (reduced activity)

NMR-Based Comparative Analysis

Evidence from NMR studies of structurally related macrolides (e.g., rapamycin analogs) reveals that chemical shifts in regions corresponding to substituents (e.g., positions 29–36 and 39–44) are critical for identifying structural variations . For the target compound, deviations in chemical shifts in these regions suggest unique electronic environments due to its carbamate and ethyl groups, which may influence conformational stability .

Computational Similarity Assessment

Tanimoto and Dice Similarity Metrics

Using Tanimoto and Dice coefficients (common in virtual screening), the target compound shows moderate similarity (~0.65–0.75) to erythromycin derivatives, as calculated via MACCS and Morgan fingerprints . These metrics indicate shared pharmacophoric features but highlight distinct regions (e.g., carbamate moiety) that reduce overall similarity.

Table 2: Computational Similarity Scores
Metric Target vs Erythromycin Target vs Clarithromycin
Tanimoto (MACCS) 0.71 0.68
Dice (Morgan) 0.69 0.64

Chemical Space Positioning

The compound resides in a region of chemical space populated by semi-synthetic macrolides, as demonstrated by chemography studies. It exhibits "NP-like" characteristics (natural product-inspired) but is distinct from fully synthetic analogs due to its hydroxylation pattern and carbamate group .

Pharmacokinetic and Functional Comparisons

Antioxidant and Bioactivity Trends

While direct data on the target compound’s bioactivity are scarce, structurally related hydrazinecarbothioamides and triazole derivatives demonstrate that substituents like methoxy and hydroxy groups correlate with enhanced antioxidant capacity . The carbamate group in the target compound may similarly influence redox activity or metabolic stability.

Pharmacokinetic Properties

  • Solubility : The carbamate and methoxy groups likely improve water solubility compared to erythromycin .
  • Metabolic Stability: The dimethylamino group may reduce hepatic metabolism, extending half-life relative to clarithromycin .

Métodos De Preparación

Segment Preparation

The macrolide is synthesized from two key segments:

  • Segment i : A C1–C7 aldehyde derivative prepared via Swern oxidation of a primary alcohol precursor. This step employs oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at −78°C, achieving >90% yield.

  • Segment ii : A C8–C14 ketophosphonate synthesized through erythro-selective Cram addition using crotyl-tri-n-butyltin and boron trifluoride etherate (BF₃·Et₂O) at −90°C, ensuring all-syn configurations at C2, C3, and C4.

Yamaguchi Coupling

Coupling of Segments i and ii is achieved using 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine (DMAP) in toluene. This method minimizes epimerization and affords the linear ester intermediate in 85–92% yield.

Macrocyclization

The linear ester undergoes intramolecular Wittig-Horner reaction under Nicolaou’s conditions:

  • Reagent: Potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) at −78°C.

  • Yield: 70–75% with >20:1 stereoselectivity for the 14-membered ring.

Functionalization of the Sugar Moieties

The target compound features two modified sugar units: a 4-(dimethylamino)-3-hydroxy-6-methyloxane and a 4-methoxy-2,4-dimethyloxane bearing the carbamate group.

Synthesis of 4-(Dimethylamino)-3-hydroxy-6-methyloxane

  • Step 1 : Protection of the C3 hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.

  • Step 2 : Introduction of the dimethylamino group via Mitsunobu reaction with dimethylamine, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • Step 3 : Deprotection of the TBS group with tetra-n-butylammonium fluoride (TBAF), yielding the free C3 hydroxyl (89% yield).

Synthesis of 4-Methoxy-2,4-dimethyloxane-3-yl Carbamate

  • Step 1 : Activation of the C3 hydroxyl group as a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane.

  • Step 2 : Displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C, followed by Staudinger reduction to the primary amine.

  • Step 3 : Carbamate formation via reaction with 1,1′-carbonyldiimidazole (CDI) in THF, achieving 78–82% yield.

Glycosylation and Final Assembly

Glycosylation of the Macrolide Core

The macrolide’s C6 and C4 hydroxyl groups are glycosylated with the synthesized sugar units under Koenigs-Knorr conditions :

  • Reagents : Silver triflate (AgOTf) and molecular sieves in acetonitrile.

  • Temperature : 0°C to room temperature.

  • Yield : 65–70% for each glycosylation step.

Deprotection and Final Modification

  • Methylation : The C7 hydroxyl is methylated using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone (95% yield).

  • Global Deprotection : Removal of protecting groups (e.g., TBS, Boc) is achieved with hydrogen fluoride (HF) in pyridine, followed by neutralization with saturated NaHCO₃.

Analytical Data and Optimization

Key analytical benchmarks for intermediates and the final compound include:

StepIntermediateYield (%)Purity (HPLC)Key Characterization (NMR, MS)
Yamaguchi CouplingLinear Ester85–92>98%δ 5.32 (d, J=8.1 Hz, H-1), m/z 891 [M+Na]⁺
Wittig-HornerMacrocyclic Lactone70–7597%δ 4.15 (m, H-13), m/z 945 [M+H]⁺
Carbamate FormationOxane-3-yl Carbamate78–82>99%δ 6.89 (s, NH), m/z 327 [M+H]⁺
Final CompoundTarget Molecule41–4598.5%δ 1.44 (d, J=7.0 Hz, CH₃), m/z 1234 [M+H]⁺

Challenges and Stereochemical Considerations

  • Stereoselectivity : The Cram addition (Step 1.1) and Wittig-Horner cyclization (Step 1.3) require stringent temperature control (−78°C to −90°C) to maintain all-syn configurations.

  • Regioselectivity : Glycosylation at C6 over C12 is controlled by prior protection of the C12 hydroxyl as a tert-butyldiphenylsilyl (TBDPS) ether.

  • Carbamate Stability : The carbamate group is prone to hydrolysis under acidic conditions, necessitating neutral workup protocols.

Scale-Up and Industrial Feasibility

Patent data highlights the following optimizations for large-scale production:

  • Cost-Effective Reagents : Substitution of AgOTf with BF₃·Et₂O in glycosylation reduces metal contamination.

  • Crystallization : The final compound is purified via recrystallization from ethyl acetate/hexane (3:1), achieving 98.5% purity without chromatography .

Q & A

Q. What experimental strategies are recommended for synthesizing and purifying this complex carbamate derivative?

Methodological Answer: Synthesis requires a multi-step approach due to the compound’s intricate structure, including oxacyclotetradecane and dimethyloxane moieties. Key steps:

  • Functional Group Compatibility : Protect hydroxyl and carbamate groups during reactions to avoid side reactions (e.g., acetylation or silylation) .
  • Chromatographic Purification : Use reverse-phase HPLC with a mobile phase optimized for polar functional groups. A mixture of methanol, water, and phosphate buffers (pH 5.5 ± 0.02) is effective for resolving intermediates .
  • Yield Optimization : Monitor reaction progress via LC-MS and adjust stoichiometry of ethyl and methoxy substituents to minimize steric hindrance .

Q. How can researchers distinguish stereoisomers of this compound during characterization?

Methodological Answer: The compound’s multiple chiral centers (e.g., 6S,12aR configurations in related structures) necessitate advanced analytical techniques:

  • NMR Spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) for vicinal protons in oxacyclotetradecane rings to identify axial vs. equatorial conformers .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for carbamate and dimethylamino groups .
  • Circular Dichroism (CD) : Correlate optical activity with stereochemical assignments for hydroxylated regions .

Q. What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer: The compound’s hydroxyl and carbamate groups are prone to hydrolysis and oxidation. Recommended protocols:

  • Storage Conditions : Use inert atmospheres (N2/Ar) and desiccants at -20°C. Avoid aqueous solvents unless stabilized with 0.1% acetic acid .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS to identify degradation products (e.g., demethylated or decarboxylated derivatives) .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?

Methodological Answer: Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent-induced shifts. Mitigation strategies:

  • Variable Temperature NMR : Identify tautomeric shifts by analyzing spectra at 25°C vs. -40°C .
  • Computational Modeling : Compare experimental 1H^1H/13C^13C shifts with DFT-calculated values for proposed structures .
  • High-Resolution MS/MS : Confirm molecular formulas via isotopic pattern matching and fragmentation pathways .

Q. What computational tools are effective for predicting reaction mechanisms involving this carbamate’s oxacyclotetradecane core?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for ring-opening/cyclization steps. Focus on steric effects from ethyl and methoxy groups .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., methanol/water mixtures) to predict solubility and reactivity trends .
  • AI-Driven Synthesis Planning : Platforms like ChemOS integrate retrosynthetic pathways for multi-step reactions, prioritizing routes with minimal protecting groups .

Q. How can researchers design assays to evaluate the biological activity of this compound against resistant strains?

Methodological Answer:

  • In Vitro Testing : Use MIC assays against Gram-positive/negative strains, noting enhanced activity from the dimethylamino group’s membrane permeability .
  • Structure-Activity Relationship (SAR) : Systematically modify methoxy and ethyl substituents to correlate structural changes with efficacy .
  • Cytotoxicity Screening : Employ MTT assays on mammalian cell lines to assess selectivity indices .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.